molecular formula C14H14N2O4S B2907395 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide CAS No. 899956-63-9

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide

Cat. No.: B2907395
CAS No.: 899956-63-9
M. Wt: 306.34
InChI Key: ZJHVZTBUVDVQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide is an organic compound that belongs to the class of phenylpiperidines This compound contains a phenyl group bound to a piperidine skeleton, which is further connected to a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide typically involves the reaction of phenylethylamine with phthalic anhydride under solventless conditions. This method is known for its simplicity and efficiency, producing the desired compound through a heating process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer oxygen atoms.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2. This interaction can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide include other phenylpiperidine derivatives and related organic compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in diverse fields. Its ability to interact with specific molecular targets and participate in various chemical reactions makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c17-14(13-6-2-8-20-13)15-11-4-1-5-12(10-11)16-7-3-9-21(16,18)19/h1-2,4-6,8,10H,3,7,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHVZTBUVDVQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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